Furfuryl 3-mercaptopropionate
CAS No.: 93859-19-9
Cat. No.: VC3788509
Molecular Formula: C8H10O3S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93859-19-9 |
---|---|
Molecular Formula | C8H10O3S |
Molecular Weight | 186.23 g/mol |
IUPAC Name | furan-2-ylmethyl 3-sulfanylpropanoate |
Standard InChI | InChI=1S/C8H10O3S/c9-8(3-5-12)11-6-7-2-1-4-10-7/h1-2,4,12H,3,5-6H2 |
Standard InChI Key | XUNHWOASMZRMOC-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)COC(=O)CCS |
Canonical SMILES | C1=COC(=C1)COC(=O)CCS |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
Furfuryl 3-mercaptopropionate is systematically named furan-2-ylmethyl 3-sulfanylpropanoate according to IUPAC nomenclature . Its structure comprises a furan ring substituted with a methyl group esterified to 3-mercaptopropionic acid (Figure 1). The compound’s InChI Key (XUNHWOASMZRMOC-UHFFFAOYSA-N) and SMILES (C1=COC(=C1)COC(=O)CCS) provide unambiguous identifiers for computational and regulatory purposes .
Table 1: Key Physicochemical Properties
Property | Value | Source(s) |
---|---|---|
CAS Number | 93859-19-9 | |
Molecular Formula | ||
Molecular Weight | 186.23 g/mol | |
LogP | 1.83 | |
Boiling Point | Not reported | — |
Melting Point | Not reported | — |
The LogP value of 1.83 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over water . This property is critical for its chromatographic separation and potential use in hydrophobic matrices.
Analytical Applications
Chromatographic Separation
Furfuryl 3-mercaptopropionate is separable via reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column (3 µm or 5 µm particle size) . The method employs a mobile phase of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry (MS) compatibility .
Table 2: HPLC Conditions for Furfuryl 3-Mercaptopropionate
Parameter | Specification | Source(s) |
---|---|---|
Column | Newcrom R1 | |
Mobile Phase | Acetonitrile/Water/ | |
Detection | UV or MS | |
Applications | Impurity isolation, pharmacokinetics |
This method is scalable for preparative separations, enabling the isolation of impurities or metabolites in complex matrices .
Mass Spectrometry Compatibility
Replacing phosphoric acid with formic acid in the mobile phase reduces ion suppression, enhancing MS sensitivity . The compound’s molecular ion () and fragmentation patterns can be analyzed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) .
Stability and Degradation Pathways
Oxidative Degradation
Under Fenton-type reaction conditions (hydrogen peroxide, iron catalysts, ascorbic acid), furfuryl 3-mercaptopropionate undergoes rapid degradation, with up to 90% decomposition within 1 hour at 37°C . Major volatile products include difurfuryl disulfide (), while nonvolatile oligomers (92–510 Da) form through radical-mediated polymerization .
Table 3: Degradation Products and Conditions
Condition | Degradation Products | Source(s) |
---|---|---|
, Fe²⁺, 37°C | Difurfuryl disulfide, oligomers | |
22°C, no catalyst | <10% degradation |
Implications for Flavor Chemistry
As a structural analog of furfuryl mercaptan (a key coffee flavor compound), furfuryl 3-mercaptopropionate’s degradation mirrors pathways observed in food systems . The formation of disulfides and oligomers may contribute to off-flavors or loss of aromatic intensity in stored products.
Industrial and Research Relevance
Material Science
The thiol group in furfuryl 3-mercaptopropionate enables participation in thiol-ene click reactions, facilitating polymer crosslinking or surface functionalization. Similar mercaptopropionate esters are used in adhesives and coatings .
Pharmacokinetics
Scalable HPLC methods support the compound’s use in drug metabolism studies, particularly for tracking sulfur-containing metabolites . Its LogP value aligns with bioavailability parameters for orally administered drugs.
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